molecular formula C7H12N4 B6615230 1-cyclopentyl-1H-1,2,4-triazol-5-amine CAS No. 1250081-75-4

1-cyclopentyl-1H-1,2,4-triazol-5-amine

Cat. No.: B6615230
CAS No.: 1250081-75-4
M. Wt: 152.20 g/mol
InChI Key: FZKLTKOUEAYICH-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C₇H₁₂N₄. It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentylamine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole amines with different substituents .

Scientific Research Applications

1-Cyclopentyl-1H-1,2,4-triazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects . Molecular modeling studies have provided insights into the binding interactions and the structural basis for its activity .

Comparison with Similar Compounds

  • 1-Cyclopentyl-1H-1,2,4-triazol-3-amine
  • 1-Cyclopentyl-1H-1,2,4-triazol-4-amine
  • 1-Cyclopentyl-1H-1,2,4-triazol-5-thiol

Uniqueness: 1-Cyclopentyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-cyclopentyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-7-9-5-10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKLTKOUEAYICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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